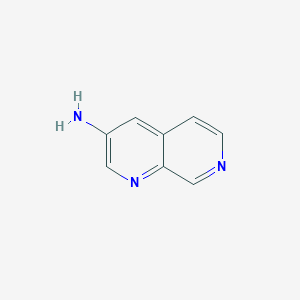

1,7-Naphthyridin-3-amine

Descripción

1,7-Naphthyridin-3-amine (CAS 58680-42-5) is a nitrogen-containing heterocyclic compound characterized by a fused bicyclic aromatic system with two nitrogen atoms at positions 1 and 7 and an amino group at position 2. It is synthesized via reduction of nitro-1,7-naphthyridines, such as the reduction of 3-nitro-1,7-naphthyridin-4(1H)-one using Raney nickel and hydrogen, yielding the amino derivative in ~70–75% efficiency as a dihydrochloride salt .

Propiedades

IUPAC Name |

1,7-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCHLHFGRITRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=NC=C(C=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90483505 | |

| Record name | 1,7-NAPHTHYRIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58680-42-5 | |

| Record name | 1,7-Naphthyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58680-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-NAPHTHYRIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Initial Functionalization

The synthesis often begins with 3-chloro-1,7-naphthyridine derivatives, where chlorine atoms at positions 1 or 3 are susceptible to nucleophilic substitution by amines. For example, 3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine derivatives react with cyclic amines such as pyrrolidine or azepane to form 1-amino-3-chloro derivatives under mild conditions.

Nucleophilic Aromatic Substitution (S_NAr)

The chlorine atom at position 3 can be substituted by primary amines with high boiling points (above 145 °C), such as 2-aminoethanol or 1-aminopropan-2-ol. This substitution is crucial for introducing the amino group at position 3 and is influenced by steric and electronic factors of substituents at position 7.

- The reaction proceeds via nucleophilic attack on the electron-deficient aromatic carbon bearing chlorine.

- Electrostatic potential (ESP) charge calculations indicate that the reactivity at positions 1 and 3 is similar electronically, but steric hindrance from substituents like cyano groups affects regioselectivity.

Smiles Rearrangement for Amino Group Installation

A key step in the preparation is the Smiles rearrangement, a nucleophilic aromatic substitution involving intramolecular migration of substituents leading to the formation of 1-amino-3-oxo derivatives. This rearrangement was demonstrated for 2,7-naphthyridine systems, enabling the synthesis of 1-amino-3-oxo-2,7-naphthyridines, which are precursors to further fused heterocycles.

- The rearrangement requires a cyclic amine at position 1 and a primary amine at position 3.

- It proceeds faster and more efficiently with less steric hindrance at the 7th position.

- The rearrangement mechanism involves nucleophilic attack on the cyano group, cleavage of bonds, and formation of new ring systems or amino substituents.

Experimental Data and Yield Analysis

The following table summarizes yields of key intermediates and rearranged products from reactions involving 7-alkyl substituted 2,7-naphthyridines with cyclic and primary amines:

| Compound Pair | R (7-Position) | Cyclic Amine | Primary Amine (R1) | Yield of 1,3-Diamino (3) % | Yield of Rearranged 1-Amino-3-oxo (4) % |

|---|---|---|---|---|---|

| 3a / 4a | i-Pr | Pyrrolidine | H | 78 | 57 |

| 3b / 4b | i-Pr | Piperidine | H | 83 | 61 |

| 3c / 4c | i-Pr | Azepane | H | 77 | 56 |

| 3d / 4d | i-Pr | Pyrrolidine | Me | 81 | 60 |

| 3e / 4e | i-Pr | Piperidine | Me | 76 | 55 |

| 3f / 4f | i-Pr | Azepane | Me | 85 | 58 |

| 3g / 4g | i-Bu | Pyrrolidine | H | 79 | 64 |

| 3h / 4h | i-Bu | Piperidine | H | 76 | 66 |

| 3i / 4i | i-Bu | Azepane | H | 83 | 62 |

| 3j / 4j | i-Bu | Pyrrolidine | Me | 74 | 59 |

| 3k / 4k | i-Bu | Piperidine | Me | 80 | 67 |

| 3l / 4l | i-Bu | Azepane | Me | 86 | 65 |

Yields are reported after recrystallization. Reaction times for rearrangement products extended up to 15 hours.

Influence of Substituents and Reaction Conditions

- The alkyl substituent at the 7th position (isopropyl or isobutyl) affects the rearrangement rate due to steric hindrance but has negligible electronic effect on the ring reactivity.

- Cyclic amines at position 1 are essential for the rearrangement; the nature of the cyclic amine influences reaction kinetics.

- Primary amines with higher boiling points facilitate rearrangement by allowing higher temperature reflux conditions.

- The rearrangement leads to 1-amino-3-oxo derivatives, which can be further functionalized or cyclized to fused heterocycles.

Additional Synthetic Routes and Functionalization

- Alkylation of 3-oxo-2,7-naphthyridines with ethyl chloroacetate followed by cyclization with sodium ethoxide can yield fused furo[2,3-c]-2,7-naphthyridines.

- S-alkylated derivatives can be converted into thieno[2,3-c]-2,7-naphthyridines via similar cyclization strategies.

- These transformations highlight the synthetic versatility of 1,7-naphthyridin-3-amine derivatives as intermediates for complex heterocyclic systems.

Summary of Key Preparation Steps

| Step | Reaction Type | Conditions/Notes | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | 3-chloro-7-alkyl-2,7-naphthyridines + cyclic amines, mild conditions | Formation of 1-amino-3-chloro derivatives |

| 2 | Nucleophilic substitution | 1-amino-3-chloro derivatives + primary amines (bp > 145 °C), reflux | Formation of 1,3-diamino derivatives |

| 3 | Smiles rearrangement | Prolonged reflux (up to 15 h) with primary amines | Rearrangement to 1-amino-3-oxo derivatives |

| 4 | Alkylation and cyclization | Alkylation with ethyl chloroacetate, cyclization with sodium ethoxide | Formation of fused heterocycles |

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The amino group at position 3 activates the naphthyridine ring toward nucleophilic substitution. Reactions typically occur at positions 1 and 5 due to electron deficiency at these sites, as revealed by electrostatic potential (ESP) charge calculations .

Key Observations :

-

Steric hindrance from substituents at position 7 (e.g., isopropyl, benzyl) slows reaction rates .

-

Electronic effects dominate regioselectivity, with ESP charges at reactive carbons guiding substitution sites .

Smiles Rearrangement

1,7-Naphthyridin-3-amine undergoes Smiles-type rearrangements under basic conditions, forming fused heterocycles.

Notable Findings :

-

Rearrangement proceeds via a tetrahedral intermediate, confirmed by <sup>1</sup>H NMR monitoring .

-

Yields range from 55% to 67%, influenced by substituent bulkiness .

Cyclization Reactions

The amino group facilitates cyclization with α,β-unsaturated carbonyl compounds or alkoxyacetamides:

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Alkoxyacetamides | NaOEt, THF, 80°C | Furo[2,3-c]-2,7-naphthyridines | 70–83% |

| Thioacetamides | K<sub>2</sub>CO<sub>3</sub>, DMF | Thieno[2,3-c]-2,7-naphthyridines | 65–78% |

Structural Confirmation :

-

Distinct <sup>1</sup>H NMR shifts for NH<sub>2</sub> protons (5.58–6.50 ppm) confirm cyclized vs. non-cyclized products .

-

IR spectra show loss of nitrile absorption (2199 cm<sup>−1</sup>) post-cyclization .

Schiff Base Formation

The amino group reacts with aldehydes/ketones to form Schiff bases, enabling applications in coordination chemistry:

| Carbonyl Compound | Conditions | Product | Application |

|---|---|---|---|

| Benzaldehyde | EtOH, RT, 24h | 3-[(Benzylidene)amino]-1,7-naphthyridine | Ligand for metal complexes |

Kinetic Notes :

Alkylation and Acylation

The primary amine undergoes alkylation and acylation to yield N-substituted derivatives:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl bromide | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | 3-(Benzylamino)-1,7-naphthyridine | 68–72% |

| Acetyl chloride | Pyridine, 0°C | 3-Acetamido-1,7-naphthyridine | 75–80% |

Challenges :

Oxidative Coupling

Oxidation with KMnO<sub>4</sub> or H<sub>2</sub>O<sub>2</sub> leads to dimerization via C–N bond formation:

| Oxidizing Agent | Conditions | Product | Mechanism |

|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O, 80°C | 3,3'-Diamino-1,1'-bi-1,7-naphthyridine | Radical-mediated coupling |

Metal Complexation

The amino group acts as a chelating ligand for transition metals:

| Metal Salt | Conditions | Complex | Stability |

|---|---|---|---|

| Cu(NO<sub>3</sub>)<sub>2</sub> | MeOH, RT, 12h | Cu(this compound)<sub>2</sub><sub>2</sub> | Stable in air |

Aplicaciones Científicas De Investigación

1,7-Naphthyridin-3-amine has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Its derivatives have shown potential as enzyme inhibitors and receptor antagonists.

Medicine: Some derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities.

Mecanismo De Acción

The mechanism of action of 1,7-naphthyridin-3-amine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit enzymes by binding to their active sites, thereby blocking substrate access. Others may act as receptor antagonists, preventing the binding of natural ligands and modulating cellular signaling pathways .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below summarizes key structural features, molecular weights, and properties of 1,7-naphthyridin-3-amine and its analogs:

| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Solubility/Stability | Key Applications |

|---|---|---|---|---|

| This compound | None | 145.16 | Moderate polar solvent solubility; stable | Medicinal chemistry research |

| 7-Chloro-1,5-naphthyridin-3-amine | Cl at position 7 (1,5-isomer) | 179.60 | Moderate solubility; aromatic stability | Drug development intermediates |

| 8-Chloro-1,7-naphthyridin-3-amine | Cl at position 8 | 179.61 | Stable under 2–8°C, inert atmosphere | Synthetic intermediates |

| 1,8-Naphthyridin-3-amine | Nitrogen atoms at 1 and 8 | 145.16 | Similar solubility to 1,7-isomer | Comparative toxicity studies |

| 3-Methyl-1,5-naphthyridin-2-amine | Methyl at position 3 (1,5-isomer) | 159.19 | Enhanced lipophilicity | Pharmacokinetic optimization |

| 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine | Saturated ring; methyl at 7 | 163.22 | Reduced aromaticity; increased flexibility | Bioactive compound research |

Reactivity and Functionalization

- Chloro Derivatives : The introduction of chlorine (e.g., 7-chloro-1,5-naphthyridin-3-amine) enhances electrophilic reactivity, enabling nucleophilic substitutions and cross-coupling reactions critical for drug candidate synthesis . However, chloro substituents may increase toxicity risks, as seen in 8-chloro-1,7-naphthyridin-3-amine, which carries hazard warnings (H302: harmful if swallowed) .

- Methyl and Saturation Effects : The methyl group in 3-methyl-1,5-naphthyridin-2-amine improves lipophilicity, aiding membrane permeability, while the tetrahydro modification in 7-methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine reduces aromaticity, possibly enhancing conformational flexibility for target binding .

Medicinal Chemistry

This compound derivatives, such as (2R)-2-({3-cyano-2-[4-(3-methylpyridin-2-yl)phenyl]-1,7-naphthyridin-4-yl}amino)butanamide, demonstrate potent inhibitory activity in kinase assays, highlighting their role in targeted cancer therapies . The chloro-substituted analogs are intermediates in synthesizing covalent inhibitors, leveraging their electrophilic reactivity .

Actividad Biológica

1,7-Naphthyridin-3-amine is a heterocyclic compound belonging to the naphthyridine family, characterized by its fused ring system containing nitrogen atoms. With the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol, this compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound features an amino group at the 3-position of the naphthyridine ring system, which enhances its chemical reactivity and biological properties. The naphthyridine core is present in various bioactive molecules, making it a potential scaffold for drug development.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For example, certain naphthyridine derivatives have demonstrated effectiveness against a range of bacteria, including resistant strains. A study indicated that modifications to the naphthyridine structure could enhance its antibacterial efficacy compared to conventional antibiotics .

| Compound | Activity | Target Bacteria | Reference |

|---|---|---|---|

| Compound A | Antibacterial | Staphylococcus spp. | |

| Compound B | Antitubercular | MDR-TB |

Anticancer Activity

This compound and its derivatives have been investigated for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to inhibit the AKT pathway, which is crucial for cancer cell growth .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Research indicates that certain derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Inhibition : Derivatives have shown potential as enzyme inhibitors, affecting metabolic pathways related to disease processes.

- Receptor Antagonism : The compound may act as an antagonist at specific receptors involved in inflammation and cancer progression.

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives in preclinical models:

- Antimicrobial Efficacy : A study demonstrated that a novel derivative exhibited superior activity against Pseudomonas aeruginosa, outperforming traditional antibiotics in both in vitro and in vivo models.

- Cancer Cell Line Studies : Another investigation revealed that specific modifications to the naphthyridine structure resulted in enhanced cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values significantly lower than those of standard chemotherapeutics.

Q & A

Q. What are the standard synthetic routes for 1,7-naphthyridin-3-amine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization reactions or multicomponent assemblies. For example, substituted pyridines or nitriles can undergo condensation with amines under catalytic conditions (e.g., KNH₂ in liquid ammonia) to form the naphthyridine core . Key variables affecting yield include:

- Catalyst choice : Transition metal catalysts (e.g., Pd) improve regioselectivity in cross-coupling steps .

- Temperature : High temperatures (100–150°C) accelerate cyclization but may increase side-product formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Purification often involves column chromatography or recrystallization from toluene/ethanol mixtures .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl groups at N or C6 positions) and confirms ring saturation in tetrahydro derivatives .

- Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns for halogenated analogs .

- HPLC : Assesses purity (>95% required for pharmacological studies) .

- X-ray crystallography : Resolves ambiguities in regiochemistry for structurally complex derivatives .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to acute toxicity risks (H302, H312, H332) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill management : Collect solid residues with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can low yields in the amination of 1,7-naphthyridine precursors be addressed?

Low yields often stem from competing side reactions (e.g., over-oxidation or dimerization). Optimization strategies include:

- Catalyst screening : Pd/Cu bimetallic systems enhance coupling efficiency in C–N bond formation .

- Protecting groups : Temporary protection of reactive amines (e.g., Boc groups) reduces undesired nucleophilic attacks .

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity in temperature-sensitive steps .

Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies in bioactivity (e.g., antimicrobial vs. enzyme inhibition) may arise from:

- Substituent effects : Methyl or methoxy groups at C6/C8 positions alter steric hindrance and binding affinity .

- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or cell lines impact apparent IC₅₀ values .

- Metabolic stability : Rapid hepatic clearance of certain derivatives may mask in vitro potency .

Methodological solutions : - Conduct structure-activity relationship (SAR) studies with systematic substituent variations .

- Validate results across multiple assay platforms (e.g., fluorescence polarization vs. radiometric assays) .

Q. What computational approaches are effective for predicting the binding modes of this compound derivatives?

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or bacterial topoisomerases) . Key parameters:

- Protonation states of the naphthyridine nitrogen atoms at physiological pH.

- Flexibility of substituents (e.g., piperidine rings) during conformational sampling .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds/π-π interactions .

- QSAR models : Incorporate electronic descriptors (e.g., HOMO-LUMO gaps) to correlate substituent effects with bioactivity .

Q. How can researchers optimize the solubility of this compound derivatives for in vivo studies?

- Structural modifications : Introduce polar groups (e.g., –OH, –SO₃H) at C2 or C4 positions to enhance aqueous solubility .

- Salt formation : Prepare hydrochloride or mesylate salts to improve dissolution rates .

- Formulation strategies : Use cyclodextrin complexes or lipid nanoparticles for hydrophobic analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.